molecular formula C18H25N3O7S B2924372 1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid CAS No. 866050-23-9

1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid

Cat. No. B2924372
CAS RN: 866050-23-9
M. Wt: 427.47
InChI Key: YMGASQFYYDUPTE-UHFFFAOYSA-N
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Description

“1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid” is a chemical compound with the molecular formula C18H25N3O7S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It’s important to note that understanding the molecular structure can help in predicting the compound’s properties and reactivity.

Scientific Research Applications

Aromatic Nucleophilic Substitution Reactions

The compound's derivatives have been studied in the context of aromatic nucleophilic substitution reactions. For instance, the effects of ortho substituents on the mechanism of these reactions in dipolar aprotic solvents have been a subject of investigation. Such studies contribute to understanding the intricate mechanisms involved in chemical reactions, essential for developing new synthetic methodologies and materials (Emokpae, Uwakwe, & Hirst, 1993).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using derivatives of this chemical. For example, a high-yielding synthesis of various substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group in a Pictet–Spengler reaction is a significant achievement (Liu, Jian, Sebhat, & Nargund, 2006).

Sulfur-Transfer Reagent Applications

The compound and its derivatives have been utilized as sulfur-transfer reagents in reactions with diamines. This has led to the preparation of various sulfur-nitrogen heterocycles, highlighting its versatility in organic synthesis (Bryce, 1984).

Hydrogen Bonding Studies

Investigations into hydrogen bonding in proton-transfer compounds with aliphatic nitrogen Lewis bases, including morpholine and piperidine derivatives, have been conducted. These studies are crucial for understanding molecular interactions and designing materials and drugs with specific properties (Smith, Wermuth, & Sagatys, 2011).

Biological Activity Evaluation

Synthesis and biological evaluation of derivatives, such as 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, have been carried out. These activities include screening against enzymes like butyrylcholinesterase and involve molecular docking studies to understand the binding affinity and orientation in active sites of proteins (Khalid et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. If this compound is used in biological or pharmacological contexts, the mechanism of action would depend on its specific role and target within the system .

Safety and Hazards

Safety and hazard information should be provided by the supplier or manufacturer. It’s crucial to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its applications in various fields. Unfortunately, the search results do not provide specific information about the potential future directions for this compound .

properties

IUPAC Name

1-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O7S/c1-12-10-19(11-13(2)28-12)16-4-3-15(9-17(16)21(24)25)29(26,27)20-7-5-14(6-8-20)18(22)23/h3-4,9,12-14H,5-8,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGASQFYYDUPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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